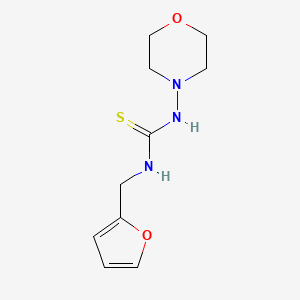![molecular formula C16H13N5S B4698682 6-(2-phenylethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4698682.png)
6-(2-phenylethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Übersicht
Beschreibung
6-(2-phenylethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has been the subject of scientific research in recent years due to its potential biological and pharmacological properties. This compound is a member of the thiadiazole family, which is known for its diverse biological activities. The synthesis method of 6-(2-phenylethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is an important aspect of its research, as it determines the purity and yield of the final product. In
Wirkmechanismus
The mechanism of action of 6-(2-phenylethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
6-(2-phenylethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects. It has been shown to reduce the expression of inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It also has been found to reduce the production of reactive oxygen species and lipid peroxidation in cells. In addition, it has been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(2-phenylethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its diverse biological activities and potential as a drug for the treatment of various diseases. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on 6-(2-phenylethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could focus on its potential as a drug for the treatment of various diseases. It could also investigate its mechanism of action and potential side effects in more detail. Additionally, future research could explore the synthesis of analogs of this compound to improve its potency and selectivity. Finally, research could investigate the potential of this compound as a lead compound for the development of new drugs with diverse biological activities.
Wissenschaftliche Forschungsanwendungen
6-(2-phenylethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of scientific research due to its potential biological and pharmacological properties. It has been found to have antimicrobial, antitumor, anti-inflammatory, and analgesic activities. It has also been investigated for its potential as a drug for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
6-(2-phenylethyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5S/c1-2-6-12(7-3-1)9-10-14-20-21-15(18-19-16(21)22-14)13-8-4-5-11-17-13/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXANTRAIIMUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN3C(=NN=C3S2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698618.png)
![2-{2-[(2-phenylpropyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4698623.png)
![ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4698630.png)
![4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4698634.png)
![5-bromo-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4698635.png)
![3-chloro-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698639.png)
![4-tert-butyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4698644.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B4698656.png)
![3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4698673.png)

![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4698691.png)
![N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4698702.png)
